1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Description
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of flexible urea derivatives, including those with 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, to assess their potential as acetylcholinesterase inhibitors. These studies emphasize optimizing the spacer length between pharmacophoric units and the flexibility of these compounds, highlighting the importance of proper substituent selection for activity (Vidaluc et al., 1995).
Another avenue of research focused on the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating their antifilarial activity against specific pathogens. This underscores the potential of urea derivatives in the development of antiparasitic agents (Ram et al., 1984).
Pharmacological Applications
The antihyperglycemic activities of urea derivatives have been studied, with compounds showing comparable potency to existing medications. This research outlines the therapeutic potential of these compounds in managing diabetes through the modulation of insulin sensitivity (Cantello et al., 1994).
Urea derivatives have also been evaluated for their potential as anticancer agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have demonstrated cytotoxicity against human adenocarcinoma cells in vitro, offering insights into the design of novel cancer therapeutics (Gaudreault et al., 1988).
Catalytic and Synthetic Applications
- The catalytic oxidative carbonylation of amino moieties to ureas and related compounds showcases the versatility of urea derivatives in organic synthesis. This method provides a pathway to high-value molecules from simple building blocks, highlighting the role of ureas in synthetic chemistry (Mancuso et al., 2015).
Antimicrobial Activity
- Synthesis and evaluation of substituted benzoxazaphosphorin 2-yl ureas have revealed their significant antimicrobial activity. This line of investigation points to the potential of urea derivatives in combating microbial infections (Haranath et al., 2007).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-10-14(13-4-2-3-5-15(13)21)20-18(22)19-9-12-6-7-16-17(8-12)24-11-23-16/h2-8,10H,9,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJMIOIMJZECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.